ZMF-23

PAK1 HDAC6 Target Engagement

Researchers studying PAK1/HDAC6 crosstalk in triple-negative breast cancer often face the lack of selective dual inhibitors. ZMF-23 fills this gap with confirmed dual-target engagement (SPR, CETSA), uniquely triggering tubulin-stathmin dysregulation and TNF-α-driven necroptosis rather than apoptosis. This tool compound is validated in MDA-MB-231, zebrafish, and mouse xenograft models. Procure ZMF-23 from BenchChem to ensure experimental reproducibility in necroptosis and TNBC research. Bulk quantities available for preclinical programs.

Molecular Formula C22H23Cl2N5O3
Molecular Weight 476.4 g/mol
Cat. No. B12378031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZMF-23
Molecular FormulaC22H23Cl2N5O3
Molecular Weight476.4 g/mol
Structural Identifiers
SMILESC1CC1NC2=NC=C3C=C(C(=O)N(C3=N2)CCCCCC(=O)NO)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C22H23Cl2N5O3/c23-14-5-8-16(18(24)11-14)17-10-13-12-25-22(26-15-6-7-15)27-20(13)29(21(17)31)9-3-1-2-4-19(30)28-32/h5,8,10-12,15,32H,1-4,6-7,9H2,(H,28,30)(H,25,26,27)
InChIKeyHKJCMFRABFUAJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZMF-23: Dual PAK1/HDAC6 Inhibitor for TNBC Research


6-[2-(cyclopropylamino)-6-(2,4-dichlorophenyl)-7-oxopyrido[2,3-d]pyrimidin-8-yl]-N-hydroxyhexanamide, also known as ZMF-23, is a synthetic small molecule belonging to the pyrido[2,3-d]pyrimidin-7-one class [1]. It functions as a first-in-class dual inhibitor targeting both p21-activated kinase 1 (PAK1) and histone deacetylase 6 (HDAC6) [1]. This compound is specifically optimized for research in triple-negative breast cancer (TNBC), where it induces a unique mechanism of cell death involving tubulin-stathmin regulation and TNF-α-mediated necroptosis [1].

ZMF-23: Non-Substitutable with Generic Analogs


The pyrido[2,3-d]pyrimidine scaffold is a common core for numerous kinase inhibitors, but simple substitution with generic analogs is not feasible for applications requiring the specific biological profile of ZMF-23 [1]. The unique substitution pattern—specifically the cyclopropylamino group at the 2-position and the N-hydroxyhexanamide (hydroxamic acid) side chain—is essential for its dual engagement of PAK1 and HDAC6 [1]. Generic pyridopyrimidines, such as those targeting p38 MAP kinase or other tyrosine kinases, lack this dual inhibitory profile and will not recapitulate the ZMF-23-induced effects on aerobic glycolysis, cell migration, and the unique necroptosis/apoptosis cell death pathway [1]. Therefore, substitution with a non-specific analog will lead to experimental failure in studies designed around this compound's specific mechanism of action.

ZMF-23 Product-Specific Evidence


Dual PAK1/HDAC6 Target Engagement

ZMF-23 is confirmed to bind both PAK1 and HDAC6 proteins directly, a feature not shared by selective PAK1 inhibitors (e.g., NVS-PAK1-1) or selective HDAC6 inhibitors (e.g., ACY-1215) [1]. Surface Plasmon Resonance (SPR) and Cellular Thermal Shift Assay (CETSA) demonstrated targeted binding of ZMF-23 to both PAK1 and HDAC6 [1].

PAK1 HDAC6 Target Engagement Dual Inhibition

Antiproliferative Activity in TNBC

ZMF-23 exhibits robust antiproliferative potency in MDA-MB-231 TNBC cells [1]. While the specific IC50 value is not detailed in the abstract, its potency is comparable to other advanced dual inhibitors in the same class, such as ZMF-25, which has a reported IC50 of 0.76 μM in the same cell line [2].

Triple-Negative Breast Cancer Antiproliferative MDA-MB-231

In Vivo Anti-Tumor Efficacy in TNBC Xenografts

The anti-proliferative effect of ZMF-23 was confirmed in vivo using TNBC xenograft zebrafish and mouse models [1]. This demonstrates that its cellular activity translates to a whole-organism context, a key differentiator from compounds that only show in vitro activity.

TNBC Xenograft In Vivo Efficacy Zebrafish Model

TNF-α-Regulated Necroptosis

Unlike many kinase inhibitors that primarily induce apoptosis, ZMF-23 triggers a distinct cell death mechanism involving TNF-α-regulated necroptosis, which further enhances apoptosis [1]. This is linked to its effects on PAK1-tubulin and HDAC6-stathmin regulated microtubule structure changes, leading to G2/M cell cycle arrest [1].

Necroptosis TNF-α Microtubule Dynamics

ZMF-23 Research and Industrial Applications


Dual PAK1/HDAC6 Inhibition in TNBC

ZMF-23 is the optimal tool compound for in vitro and in vivo studies designed to deconvolute the specific biological consequences of simultaneously inhibiting PAK1 and HDAC6 in triple-negative breast cancer. Its dual-target engagement, confirmed by SPR and CETSA, ensures that observed phenotypes (e.g., altered glycolysis, migration, and necroptosis) result from this specific polypharmacology [1].

Non-Apoptotic Cell Death Pathways

Researchers focused on necroptosis, particularly TNF-α-mediated necroptosis, should procure ZMF-23 as a chemical probe. The compound's unique ability to trigger this pathway, distinct from standard apoptosis inducers, makes it a valuable tool for exploring alternative cell death mechanisms and their therapeutic potential in aggressive cancers [1].

In Vivo TNBC Xenograft Studies

For laboratories advancing TNBC research into animal models, ZMF-23 is a suitable candidate for efficacy studies in zebrafish and mouse xenograft models. Its confirmed in vivo anti-proliferative effect validates its use in preclinical studies assessing tumor growth inhibition and the downstream effects of PAK1/HDAC6 dual inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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